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Compound of Interest

Compound Name: 3-Hydrazinyl-2-nitropyridine

Cat. No.: B1313832

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectroscopic data for the
compound 3-Hydrazinyl-2-nitropyridine. Due to a lack of publicly available experimental
spectra, this document focuses on predicted data and general spectroscopic principles
applicable to the molecule's structure. It is intended to serve as a foundational resource for
researchers interested in the characterization of this and related compounds.

Chemical Structure and Properties
e Molecular Formula: CsHsN4O2

e Molecular Weight: 154.13 g/mol

e |[UPAC Name: (2-nitropyridin-3-yl)hydrazine

The structure consists of a pyridine ring substituted with a nitro group at position 2 and a
hydrazinyl group at position 3. The presence of these functional groups dictates the expected
spectroscopic behavior of the molecule.

Spectroscopic Data

Comprehensive experimental spectroscopic data for 3-Hydrazinyl-2-nitropyridine is not
readily available in peer-reviewed literature or public spectral databases. The following sections
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present predicted data and an analysis of the expected spectral features based on the
chemical structure.

While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z)
for various adducts of 3-Hydrazinyl-2-nitropyridine have been calculated. This data is crucial
for identifying the compound in mass spectrometry analyses.

Adduct Predicted m/z
[M+H]* 155.05635
[M+Na]* 177.03829
[M+K]* 193.01223
[M+NHa]* 172.08289
[M-H]~ 153.04179

Data sourced from computational predictions.[1]

Experimental NMR data is unavailable. However, the expected 'H and 13C NMR spectra can be
inferred from the molecular structure.

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons on the pyridine ring and the protons of the hydrazinyl group.

e Pyridine Ring Protons: Three aromatic protons will be present, likely exhibiting complex
splitting patterns (doublets or doublet of doublets) due to coupling with each other. Their
chemical shifts would be in the typical aromatic region (& 7.0-9.0 ppm), influenced by the
electron-withdrawing nitro group and the electron-donating hydrazinyl group.

o Hydrazinyl Protons (-NH-NHz): The protons on the hydrazinyl group are expected to appear
as two separate signals, one for the -NH and one for the -NHz. These signals are often broad
and their chemical shifts can vary depending on the solvent and concentration. They are
exchangeable with D20.

13C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals for the
five carbon atoms of the pyridine ring.
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e C-NO:2 and C-NHNHz2: The carbons directly attached to the nitro and hydrazinyl groups will
have their chemical shifts significantly influenced by these substituents. The carbon bearing

the nitro group (C2) is expected to be shifted downfield.

o Other Aromatic Carbons: The remaining three carbons in the pyridine ring will appear in the

aromatic region of the spectrum.

The IR spectrum is expected to show characteristic absorption bands corresponding to the

functional groups present in the molecule.

Expected Wavenumber

Functional Group Description
(cm™)
] Typically two bands for the -
N-H Stretch (Hydrazine) 3400-3200
NH2 group
C-H Stretch (Aromatic) 3100-3000 Sharp, medium-to-weak bands
i Strong, asymmetric and
N-O Stretch (Nitro) 1560-1520 and 1360-1340 ) )
symmetric stretching
C=C, C=N Stretch (Aromatic Multiple bands of varying
1600-1450

Ring)

intensity

Experimental Protocols

As specific experimental details for 3-Hydrazinyl-2-nitropyridine are not published, this

section provides generalized protocols for the spectroscopic analysis of a novel small organic

molecule.

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a
larger number of scans and a longer relaxation delay compared to 'H NMR.

o Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

» Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in
both positive and negative ion modes to observe different adducts (e.g., [M+H]*, [M-H]").

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
common. Place a small amount of the solid directly onto the ATR crystal. Alternatively,
prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide
and pressing it into a thin disk.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Collect a background spectrum of the empty sample compartment. Then,
collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum, typically in the range of 4000-400 cm~—1.

Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of
a newly synthesized chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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